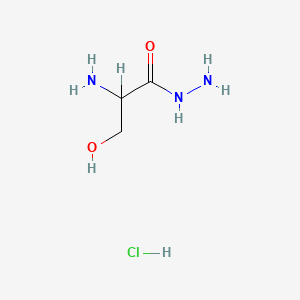

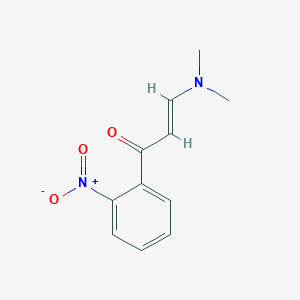

![molecular formula C12H11ClN2O3 B1310303 [1-(3-氯苯基)-5-羟基-3-甲基-1H-吡唑-4-基]-乙酸 CAS No. 1015844-55-9](/img/structure/B1310303.png)

[1-(3-氯苯基)-5-羟基-3-甲基-1H-吡唑-4-基]-乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

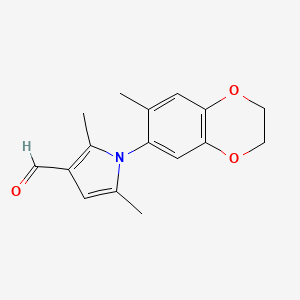

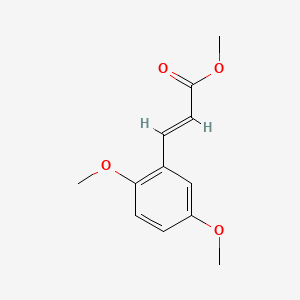

The compound is a derivative of pyrazole, a class of organic compounds with significant biological importance. Pyrazole derivatives are known for their diverse pharmacological activities, which makes them a subject of interest in medicinal chemistry. The specific compound mentioned features a 3-chlorophenyl group and a hydroxy acetic acid moiety attached to the pyrazole core.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the cyclocondensation of various reagents such as hydrazines, β-keto esters, or α,β-unsaturated carbonyl compounds. For instance, the synthesis of a related compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, was achieved through the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis to yield the corresponding acid . Although the exact synthesis route for the compound is not provided, it is likely to follow a similar synthetic strategy involving the condensation of appropriate precursors.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as single-crystal X-ray diffraction. For example, the structure of a similar compound was confirmed by 1H and 13C NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction, which revealed its crystallization in the monoclinic system . These techniques allow for the determination of the spatial arrangement of atoms within the molecule and the identification of functional groups.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions, including hydrolysis, condensation, and cyclization, to form various structurally diverse compounds. The reactivity of the pyrazole ring can be influenced by the substituents present on the ring, which can affect the electron density and, consequently, the chemical behavior of the molecule. For instance, the synthesis of 2-(benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid involved acid hydrolysis of a precursor compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of functional groups like carboxylic acids contributes to the compound's acidity and its ability to form hydrogen bonds, which can affect its solubility and crystallization behavior. For example, the presence of a carboxylic acid group in 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid allows it to form hydrogen-bonded dimers in the solid state .

科学研究应用

合成方法

吡唑衍生物通过各种化学反应合成,展示了该化合物在新合成方法学开发中的作用。例如,一锅四组分缩合反应已被用于获得新型吡唑衍生物,突出了易于操作、产率好和简单后处理程序作为该方法的关键优势 (Bade & Vedula,2015)。这种方法强调了该化合物对推进合成有机化学技术的贡献。

分子结构和计算研究

对吡唑衍生物的研究还延伸到它们的分子结构分析和计算研究。吡唑衍生物的合成及其通过 NMR、IR 光谱和 HRMS 分析以及 X 射线衍射研究的表征,为理解这些化合物的分子结构和稳定性提供了基础 (Shen 等,2012)。这些研究对于设计具有所需性质的分子以用于各种应用至关重要。

化学性质和反应

吡唑衍生物的化学性质和反应非常重要,特别是在合成其他复杂分子中。例如,超声促进合成二氢吡唑衍生物展示了生产此类化合物的工艺进步,提供了反应时间短和产率高等优点 (Trilleras 等,2013)。这些研究不仅拓展了我们对该化合物反应性的理解,还为其在创造新材料中的应用开辟了道路。

生物学应用

除了合成和结构分析之外,吡唑衍生物在生物学应用中也显示出潜力。尽管没有直接研究 [1−(3−Chloro−phenyl)−5−hydroxy−3−methyl−1H−pyrazol−4−yl]−aceticacid,但已研究了相关化合物的生物活性。例如,已评估吡唑啉衍生物的抗菌和抗真菌活性,表明这些化合物可用作开发新治疗剂的基础 (Kumar 等,2012)。

属性

IUPAC Name |

2-[2-(3-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O3/c1-7-10(6-11(16)17)12(18)15(14-7)9-4-2-3-8(13)5-9/h2-5,14H,6H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRAZEKGSQADAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(3-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

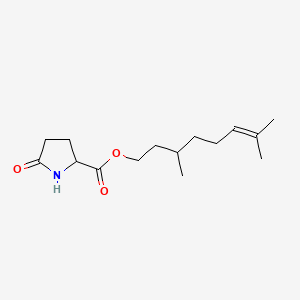

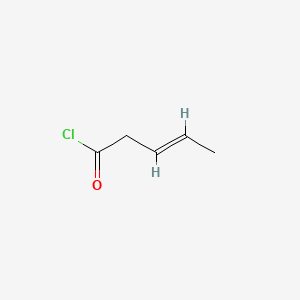

![3-[4-(Propan-2-yl)phenyl]butanoic acid](/img/structure/B1310251.png)